N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The process often includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the reaction might involve the use of hydrosilanes as reducing agents in the presence of catalysts like IPr (N-heterocyclic carbene) to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of advanced purification techniques like column chromatography and recrystallization would be essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include hydrosilanes for reduction, alkyl halides for substitution, and oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine core.
Scientific Research Applications
N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,13-bis(4-butylphenyl)pentacene: Shares the butylphenyl group but differs in its core structure.
2,4-disubstituted thiazoles: Similar in having substituted aromatic rings but with a different heterocyclic core.
Uniqueness
N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core combined with morpholino and tolyl substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-N-(4-butylphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-3-4-7-19-9-11-20(12-10-19)25-22-27-23(26-21-8-5-6-18(2)17-21)29-24(28-22)30-13-15-31-16-14-30/h5-6,8-12,17H,3-4,7,13-16H2,1-2H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMILMYYKRSVBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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